2-(4-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4-Hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as palladium for coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
2-(4-Hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its potential anticancer and antimicrobial effects .
Comparison with Similar Compounds
Quinoline: A simpler aromatic compound with a similar structure but lacking the hydroxyphenyl and nitro groups.
Isoquinoline: The parent compound of the class, without additional substituents.
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Exhibits analgesic activity but differs in its reduced state and lack of nitro groups.
Uniqueness: 2-(4-Hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its combination of hydroxyphenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H9N3O7 |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9N3O7/c22-10-3-1-9(2-4-10)19-17(23)11-5-7-13(20(25)26)16-14(21(27)28)8-6-12(15(11)16)18(19)24/h1-8,22H |
InChI Key |
PJGIJGCNJYIPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O)O |
Origin of Product |
United States |
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